5-Bromo-2-chloro-3-pyridinecarbonyl chloride
Overview
Description
5-Bromo-2-chloro-3-pyridinecarbonyl chloride is a chemical compound with the molecular formula C6H2BrCl2NO . It has a molecular weight of 254.9 . The compound is typically stored at temperatures between 2-8°C and is a solid at room temperature .
Molecular Structure Analysis
The InChI code for 5-Bromo-2-chloro-3-pyridinecarbonyl chloride is 1S/C6H2BrCl2NO/c7-3-1-4 (6 (9)11)5 (8)10-2-3/h1-2H . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
5-Bromo-2-chloro-3-pyridinecarbonyl chloride is a solid at room temperature . It has a molecular weight of 254.9 and a molecular formula of C6H2BrCl2NO .Scientific Research Applications
Agrochemicals
Application : “5-Bromo-2-chloro-3-pyridinecarbonyl chloride” is used in the synthesis of trifluoromethylpyridines (TFMP), which are key structural motifs in active agrochemical ingredients .
Methods : The major use of TFMP derivatives is in the protection of crops from pests. More than 20 new TFMP-containing agrochemicals have acquired ISO common names .
Results : Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market. The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Pharmaceuticals
Field : Pharmaceutical Industry
Application : “5-Bromo-2-chloro-3-pyridinecarbonyl chloride” is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy .
Methods : Cheap, easily available dimethyl terephthalate was used as the raw starting material, and the compound was prepared effectively in six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .
Results : The preparation was run successfully on approximately 70 kg/batch with the total yield of 24%. This practical process was demonstrated to be scalable with a great yield and significant cost reduction .
Chemical Synthesis
Application : “5-Bromo-2-chloro-3-pyridinecarbonyl chloride” is used as a chemical intermediate in the synthesis of various chemical compounds .
Methods : The specific methods of application or experimental procedures can vary widely depending on the specific chemical compound being synthesized .
Results : The outcomes obtained can also vary widely, but the use of “5-Bromo-2-chloro-3-pyridinecarbonyl chloride” as a chemical intermediate can often improve the efficiency and yield of the chemical synthesis process .
Production of 5-Bromo-2-(3-chloro-pyridin-2-yl)-2H-pyrazole-3-carboxylic acid
Field : Pharmaceutical Industry
Application : “5-Bromo-2-chloro-3-pyridinecarbonyl chloride” is used in the production of 5-Bromo-2-(3-chloro-pyridin-2-yl)-2H-pyrazole-3-carboxylic acid .
Methods : The specific methods of application or experimental procedures are not detailed in the source .
Results : The production of 5-Bromo-2-(3-chloro-pyridin-2-yl)-2H-pyrazole-3-carboxylic acid is an important step in the synthesis of certain pharmaceutical compounds .
Chemical Intermediate
Application : “5-Bromo-2-chloro-3-pyridinecarbonyl chloride” is used as a chemical intermediate in the synthesis of various chemical compounds .
Methods : The specific methods of application or experimental procedures can vary widely depending on the specific chemical compound being synthesized .
Results : The outcomes obtained can also vary widely, but the use of “5-Bromo-2-chloro-3-pyridinecarbonyl chloride” as a chemical intermediate can often improve the efficiency and yield of the chemical synthesis process .
Production of 5-Bromo-2-(3-chloro-pyridin-2-yl)-2H-pyrazole-3-carboxylic acid
Field : Pharmaceutical Industry
Application : “5-Bromo-2-chloro-3-pyridinecarbonyl chloride” is used in the production of 5-Bromo-2-(3-chloro-pyridin-2-yl)-2H-pyrazole-3-carboxylic acid .
Methods : The specific methods of application or experimental procedures are not detailed in the source .
Results : The production of 5-Bromo-2-(3-chloro-pyridin-2-yl)-2H-pyrazole-3-carboxylic acid is an important step in the synthesis of certain pharmaceutical compounds .
Safety And Hazards
The compound is classified as a danger under the GHS07 pictogram . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing its mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
properties
IUPAC Name |
5-bromo-2-chloropyridine-3-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrCl2NO/c7-3-1-4(6(9)11)5(8)10-2-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXLONDRTSKAJOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(=O)Cl)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrCl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90506561 | |
Record name | 5-Bromo-2-chloropyridine-3-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90506561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-chloro-3-pyridinecarbonyl chloride | |
CAS RN |
78686-86-9 | |
Record name | 5-Bromo-2-chloropyridine-3-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90506561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-2-chloronicotinyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.